molecular formula C18H13BrN2O B13133378 4-Bromo-6-(diphenylamino)nicotinaldehyde

4-Bromo-6-(diphenylamino)nicotinaldehyde

Katalognummer: B13133378
Molekulargewicht: 353.2 g/mol
InChI-Schlüssel: NALVZNRNCOVUAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-(diphenylamino)nicotinaldehyde is an organic compound with the molecular formula C18H13BrN2O and a molecular weight of 353.21262 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position and a diphenylamino group at the 6th position on the nicotinaldehyde ring. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(diphenylamino)nicotinaldehyde typically involves the bromination of 6-(diphenylamino)nicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, reaction time, and reagent concentrations to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-(diphenylamino)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-(diphenylamino)nicotinaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-(diphenylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The bromine atom and diphenylamino group play crucial roles in determining the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-6-(diphenylamino)nicotinaldehyde is unique due to the presence of the diphenylamino group, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C18H13BrN2O

Molekulargewicht

353.2 g/mol

IUPAC-Name

4-bromo-6-(N-phenylanilino)pyridine-3-carbaldehyde

InChI

InChI=1S/C18H13BrN2O/c19-17-11-18(20-12-14(17)13-22)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H

InChI-Schlüssel

NALVZNRNCOVUAP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C(=C3)Br)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.